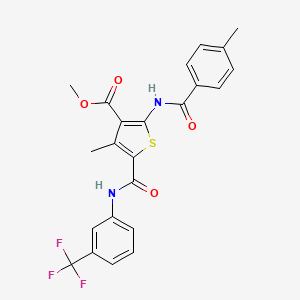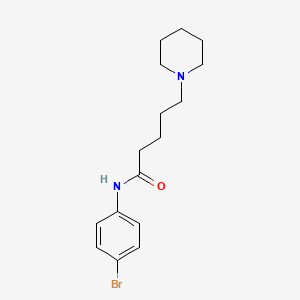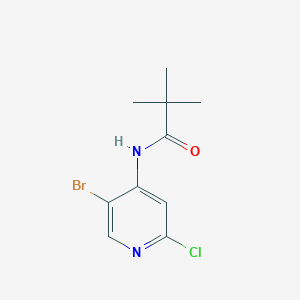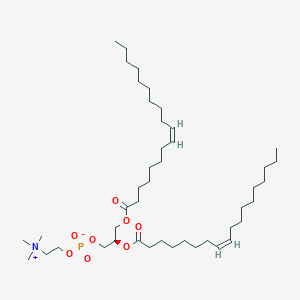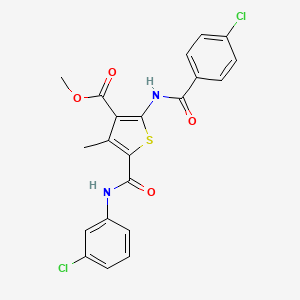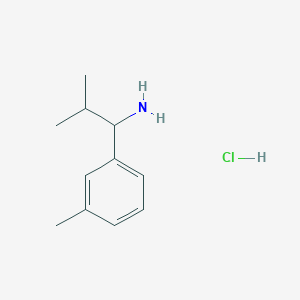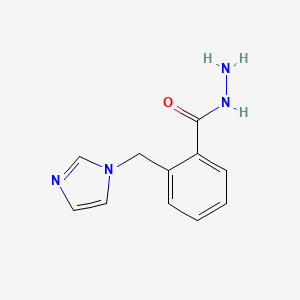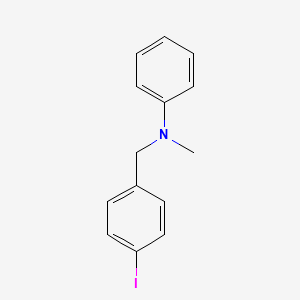
(2S,3R,5S)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl (2S)-2-amino-3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Valtorcitabine is a small molecule compound belonging to the class of organic compounds known as pyrimidine 2’-deoxyribonucleosides. It is a prodrug of torcitabine, designed to improve the bioavailability and efficacy of the parent compound. Valtorcitabine has been investigated for its potential use in the treatment of viral infections, particularly hepatitis B .
準備方法
Synthetic Routes and Reaction Conditions
Valtorcitabine is synthesized through the esterification of torcitabine with valine. The reaction involves the use of human esterases in plasma or the intestinal mucosa to convert valtorcitabine to torcitabine . The synthetic route typically involves the following steps:
Esterification: Torcitabine is reacted with valine in the presence of a suitable catalyst to form valtorcitabine.
Purification: The product is purified using chromatographic techniques to obtain pure valtorcitabine.
Industrial Production Methods
Industrial production of valtorcitabine involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of torcitabine and valine are reacted in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control tests to ensure compliance with pharmaceutical standards.
化学反応の分析
Types of Reactions
Valtorcitabine undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in valtorcitabine can be hydrolyzed to release torcitabine and valine.
Oxidation and Reduction: Valtorcitabine can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze valtorcitabine.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products Formed
Hydrolysis: Torcitabine and valine.
Oxidation and Reduction: Various oxidized or reduced forms of valtorcitabine, depending on the specific reagents and conditions used.
科学的研究の応用
Medicine: Primarily investigated for the treatment of chronic hepatitis B virus (HBV) infection.
Biology: Used in research to study the mechanisms of viral replication and the development of antiviral therapies.
Chemistry: Employed in the synthesis of other nucleoside analogues and as a model compound for studying esterification reactions.
作用機序
Valtorcitabine is a prodrug that is rapidly converted to torcitabine by human esterases in plasma or the intestinal mucosa . Torcitabine, once phosphorylated intracellularly to its active triphosphate form, inhibits viral DNA polymerase, thereby preventing viral replication. This mechanism is highly specific to HBV DNA polymerase and does not significantly affect human cellular polymerases .
類似化合物との比較
Valtorcitabine is compared with other nucleoside analogues used in antiviral therapy:
Acyclovir: Used for herpesvirus infections, but has lower bioavailability compared to valtorcitabine.
Valaciclovir: A prodrug of acyclovir with improved bioavailability, similar to how valtorcitabine improves the bioavailability of torcitabine.
Telbivudine: Another nucleoside analogue used for HBV treatment, often studied in combination with valtorcitabine for synergistic effects.
Valtorcitabine’s uniqueness lies in its specific targeting of HBV DNA polymerase and its improved bioavailability compared to its parent compound, torcitabine .
特性
分子式 |
C14H22N4O5 |
|---|---|
分子量 |
326.35 g/mol |
IUPAC名 |
[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] 2-amino-3-methylbutanoate |
InChI |
InChI=1S/C14H22N4O5/c1-7(2)12(16)13(20)23-8-5-11(22-9(8)6-19)18-4-3-10(15)17-14(18)21/h3-4,7-9,11-12,19H,5-6,16H2,1-2H3,(H2,15,17,21) |
InChIキー |
VFCYZPOEGWLYRM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



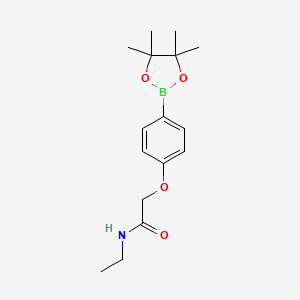
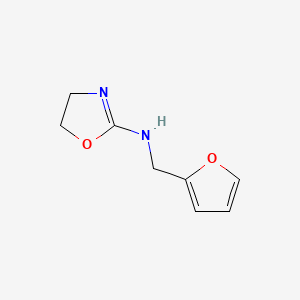
![2,3-Bis(acetyloxy)-4-{[1-hydroxy-3-(octadecanoyloxy)propan-2-yl]oxy}-4-oxobutanoic acid](/img/structure/B12066381.png)
